molecular formula C11H12O3 B8521726 3-Allyloxymethyl-benzoic acid

3-Allyloxymethyl-benzoic acid

Cat. No.: B8521726
M. Wt: 192.21 g/mol
InChI Key: YRSQNGWISDQLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyloxymethyl-benzoic acid is a benzoic acid derivative functionalized with an allyloxymethyl group at the meta position. This structure incorporates a carboxylic acid, which can participate in various reactions to form esters or amides, and an allyl ether, which can undergo further chemical modifications such as Claisen rearrangements or polymerization via the terminal double bond. Compounds with similar allyloxy and benzoic acid motifs are frequently employed as key synthetic intermediates and building blocks in organic and polymer chemistry. For instance, allyloxy-substituted benzoic acids serve as precursors in the synthesis of liquid crystalline materials and as core structures in the development of specialized photoinitiators for dental adhesives . Researchers value this compound for its versatility in constructing more complex molecular architectures, particularly in materials science and pharmaceutical research. The exact mechanism of action and specific research applications are dependent on the final synthetic target and the biological or chemical system under investigation. THIS PRODUCT IS FOR RESEARCH USE ONLY (RUO) AND IS NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR PERSONAL USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(prop-2-enoxymethyl)benzoic acid

InChI

InChI=1S/C11H12O3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h2-5,7H,1,6,8H2,(H,12,13)

InChI Key

YRSQNGWISDQLIF-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Allyloxymethyl Benzoic Acid

Established Synthetic Routes and Mechanistic Considerations

Established methods for synthesizing 3-Allyloxymethyl-benzoic acid primarily involve multi-step processes that begin with precursors containing either the benzoic acid or the hydroxymethyl group.

Esterification and Etherification Strategies for Precursor Synthesis

A common strategy begins with a precursor such as 3-(hydroxymethyl)benzoic acid or its corresponding methyl ester, methyl 3-(hydroxymethyl)benzoate. cymitquimica.comontosight.aicymitquimica.com The synthesis typically involves two key steps: esterification and etherification.

Initially, 3-(hydroxymethyl)benzoic acid can be esterified with an alcohol, like methanol, in the presence of an acid catalyst to protect the carboxylic acid group. ontosight.ai This step prevents unwanted side reactions during the subsequent etherification.

Following the protection of the carboxylic acid, the hydroxymethyl group is converted to an allyloxymethyl group. This is achieved through an etherification reaction. The protected precursor, for instance, methyl 3-(hydroxymethyl)benzoate, is treated with an allyl halide, such as allyl bromide, in the presence of a base. The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile, attacking the allyl halide to form the desired ether linkage. Finally, the ester group is hydrolyzed back to a carboxylic acid to yield this compound.

Table 1: Representative Reagents for Esterification and Etherification

Step Reagent Type Examples
Esterification Alcohol Methanol, Ethanol
Acid Catalyst Sulfuric Acid, p-Toluenesulfonic Acid
Etherification Allyl Source Allyl Bromide, Allyl Chloride
Base Sodium Hydride, Potassium Carbonate

Direct Alkylation and Allylation Approaches to the Allyloxymethyl Moiety

An alternative approach involves the direct alkylation of a suitable precursor. For example, starting with methyl 3-(bromomethyl)benzoate, the allyloxymethyl group can be introduced in a single step. chemicalbook.com In this method, allyl alcohol acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This reaction is typically carried out in the presence of a base to deprotonate the allyl alcohol, enhancing its nucleophilicity.

This direct approach can be more efficient as it reduces the number of synthetic steps. However, the availability and stability of the starting bromomethyl derivative are crucial considerations. chemicalbook.com

Carboxylic Acid Functionalization through Carbonylation or Oxidation Pathways

Another synthetic strategy involves introducing the carboxylic acid group at a later stage of the synthesis. One such method is the oxidation of 3-(allyloxymethyl)toluene. quora.comsci-hub.sesavemyexams.comresearchgate.netufv.bralfa-chemistry.comyoutube.com In this pathway, the methyl group of 3-(allyloxymethyl)toluene is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4) or by catalytic oxidation. quora.comsavemyexams.comalfa-chemistry.com The reaction is often performed under alkaline conditions, followed by acidification to yield the final product. savemyexams.com

Alternatively, carbonylation reactions can be employed. thieme-connect.demdpi.comgoogle.com This involves the introduction of a carbonyl group (CO) into an appropriate precursor, such as a 3-(allyloxymethyl)benzyl halide, using a transition metal catalyst, often based on palladium or rhodium. mdpi.comgoogle.com

Table 2: Comparison of Carboxylic Acid Functionalization Methods

Method Precursor Key Reagents
Oxidation 3-(allyloxymethyl)toluene Potassium Permanganate (KMnO4), Air/Cobalt Catalyst ufv.bralfa-chemistry.com

Catalytic Approaches and Modern Synthetic Techniques

Modern synthetic chemistry offers more advanced and efficient methods for the synthesis of compounds like this compound, focusing on the use of catalysts to improve selectivity and reaction conditions.

Transition Metal-Catalyzed Reactions for Allyl Ether Formation

Transition metal catalysis plays a significant role in modern organic synthesis. acs.orgnih.govresearchgate.net For the formation of the allyl ether linkage in this compound, palladium-catalyzed allylic alkylation reactions are particularly relevant. acs.orgresearchgate.net These reactions typically involve a palladium(0) catalyst that reacts with an allylic substrate, such as an allyl carbonate or acetate, to form a π-allylpalladium complex. This complex then reacts with a nucleophile, in this case, the alkoxide derived from a 3-(hydroxymethyl)benzoate derivative, to form the desired allyl ether.

The use of specific ligands can control the regioselectivity and stereoselectivity of these reactions. scholaris.ca This approach offers mild reaction conditions and high functional group tolerance.

Organocatalysis and Biocatalysis in Stereoselective Synthesis (if applicable)

While no specific examples of organocatalysis or biocatalysis were found for the synthesis of this compound itself, these fields offer potential avenues for future synthetic strategies. Organocatalysis, the use of small organic molecules as catalysts, could potentially be applied to the asymmetric allylation of a precursor to introduce chirality if a stereoselective synthesis were desired. Biocatalysis, using enzymes to catalyze chemical reactions, could offer environmentally friendly and highly selective methods for steps such as the esterification or hydrolysis of precursors.

Flow Chemistry and Continuous Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis. d-nb.info This technology offers intrinsic benefits for safety, reproducibility, and scalability, making it a highly attractive approach for the synthesis of this compound. researchgate.net In a potential flow synthesis setup, reagents would be pumped through a series of interconnected tubes and reactors where reaction conditions like temperature, pressure, and mixing are precisely controlled.

A hypothetical continuous synthesis could involve pumping a solution of a suitable precursor, such as methyl 3-(hydroxymethyl)benzoate, along with an allylating agent like allyl bromide and a base through a heated reactor coil. The use of microreactors in such a setup provides a high surface-area-to-volume ratio, enabling rapid heat exchange and precise temperature control, which is crucial for minimizing side reactions. d-nb.info This approach allows for the safe handling of potentially hazardous intermediates and reagents. d-nb.info Furthermore, continuous flow systems can be designed as multistep sequences, where the output of one reactor feeds directly into the next, streamlining the process from starting material to final product. mdpi.com For instance, the initial allylation could be followed by an in-line purification module or a subsequent reaction step, such as the saponification of the methyl ester to yield the final benzoic acid. The development of such a process would target the core functionality of the molecule rather than a single specific reaction, enhancing the versatility of the manufacturing setup. researchgate.net

Optimization of Reaction Conditions and Process Scale-Up

Optimizing reaction parameters is fundamental to developing a robust and economically viable process for synthesizing this compound. This involves a systematic investigation of variables that influence reaction outcomes, ensuring high efficiency and product quality during scale-up.

The choice of solvent and reaction temperature is critical in the synthesis of this compound, directly impacting reaction rates, solubility of reagents, and the formation of byproducts. The Williamson ether synthesis, a likely route to this compound, is highly dependent on the solvent system. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly employed. rsc.orgrasayanjournal.co.in These solvents effectively solvate the cation of the base used (e.g., potassium carbonate), leaving a more reactive, "naked" alkoxide or carboxylate anion for the nucleophilic attack on the allyl halide. rsc.org

Temperature plays a dual role; while higher temperatures generally increase the reaction rate, they can also promote undesirable side reactions, such as elimination or decomposition, leading to lower purity. An optimal temperature profile must be established to maximize the formation of the desired product while keeping impurities to a minimum. For instance, a common procedure involves refluxing the reaction mixture for several hours. rasayanjournal.co.in The ideal conditions are typically determined through systematic screening, as illustrated in the hypothetical data below.

Table 1: Hypothetical Influence of Solvent and Temperature on the Synthesis of this compound This table is for illustrative purposes and based on general principles of organic synthesis.

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Acetone56 (Reflux)88595
THF66 (Reflux)69097
DMF8049294
DMF10029588

Stoichiometric Control and Impurity Profile Management

Precise control over the stoichiometry of reactants is essential for maximizing yield and minimizing the impurity profile of the final product. rasayanjournal.co.in In the synthesis of this compound from a precursor like 3-hydroxybenzoic acid, the key reactants would be the benzoic acid derivative, an allylating agent (e.g., allyl bromide), and a base (e.g., potassium carbonate). rsc.org Using a stoichiometric excess of the allylating agent can help drive the reaction to completion but may also lead to the formation of undesired byproducts if other reactive sites are present.

Impurity profiling is a critical aspect of process development, involving the identification, characterization, and quantification of all impurities. spirochem.comeuropa.eu Potential impurities in the synthesis of this compound could include unreacted starting materials, the corresponding allyl ester (if starting from 3-hydroxybenzoic acid), and products from side reactions. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to monitor the reaction and characterize the impurity profile. spirochem.com Understanding the origin of each impurity allows for targeted adjustments to the reaction conditions to suppress their formation. scribd.com

Table 2: Potential Impurities and Their Management This table is for illustrative purposes and based on potential reaction pathways.

Impurity NamePotential OriginMitigation Strategy
3-Hydroxybenzoic acidIncomplete reaction of the starting material.Optimize reaction time, temperature, and use a slight excess of the allylating agent.
Allyl 3-allyloxymethyl-benzoateEsterification of the carboxylic acid group.Protect the carboxylic acid group (e.g., as a methyl ester) before allylation, followed by deprotection.
Diallyl etherReaction at an alternative site or over-reaction.Precise stoichiometric control; use of a protecting group strategy.
Isomeric productsRearrangement of the allyl group.Control of temperature and catalyst choice.

Green Chemistry Principles in the Synthesis of this compound

Integrating green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. wjpmr.comrasayanjournal.co.in The goal is to minimize waste, avoid the use of hazardous substances, and improve energy efficiency. wjpmr.com

One key principle is the use of catalysis. rasayanjournal.co.in For the allylation step, employing phase-transfer catalysis can be a mild and efficient method, allowing the reaction to proceed under less harsh conditions with potentially higher yields and selectivity. rsc.org This approach can reduce the need for large excesses of reagents and harsh solvents. Another green strategy is the selection of safer solvents. While polar aprotic solvents are effective, their toxicity and environmental impact are concerns. Research into using greener solvents, such as water or bio-derived solvents, is an active area. rsc.org

Improving atom economy—the measure of how many atoms from the starting materials are incorporated into the final product—is another core tenet. wjpmr.com This can be achieved by designing synthetic routes that minimize the use of protecting groups and favor addition reactions over substitutions that generate salt waste. For example, a direct catalytic addition of an allyl group to the target molecule would be preferable to a substitution reaction that produces a stoichiometric amount of salt byproduct. Following green chemistry principles not only reduces environmental impact but can also lead to more cost-effective and efficient industrial processes. rasayanjournal.co.in

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Allyloxymethyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. Through the application of 1D and 2D NMR experiments, the chemical environment, connectivity, and spatial relationships of each atom in 3-Allyloxymethyl-benzoic acid can be mapped.

Comprehensive 1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra provide the primary framework for the structural assignment of this compound. Each unique proton and carbon atom in the molecule gives rise to a distinct resonance, with its chemical shift (δ) indicating its electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the allyl group. The aromatic region would show complex splitting patterns typical of a 1,3-disubstituted benzene (B151609) ring. The protons ortho to the carboxyl group and the allyloxymethyl group would be the most deshielded. The allyl group would present characteristic signals for its vinyl and methylene protons, including doublet of doublets and multiplet patterns arising from vicinal and geminal couplings.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to each unique carbon atom in this compound. The carbonyl carbon of the carboxylic acid will appear at the lowest field (most deshielded), typically in the range of 170-180 ppm. The aromatic carbons will resonate between 120-140 ppm, with the ipso-carbons (C1 and C3) showing distinct shifts. The carbons of the allyloxymethyl side chain will appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data:

A detailed, experimentally verified table of chemical shifts and coupling constants is not available in the public domain. The following table represents predicted values based on standard substituent effects and data from analogous structures.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~131
2~8.0 (d)~130
3-~138
4~7.6 (t)~129
5~7.5 (d)~128
6~7.9 (s)~132
7 (COOH)~12-13 (s, broad)~172
8 (CH₂)~4.6 (s)~72
9 (CH₂)~4.1 (d)~70
10 (CH)~6.0 (m)~134
11 (CH₂)~5.3 (dd), ~5.2 (dd)~118

Note: Predicted data is for illustrative purposes. Actual experimental values may vary based on solvent and other conditions.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be observed between the adjacent aromatic protons and within the allyl group (between the methylene and vinyl protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the attachment of the benzylic protons at ~4.6 ppm to the carbon at ~72 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. Crucial HMBC correlations would include the correlation from the benzylic protons (H8) to the aromatic ring carbons (C3, C2, C4) and the ipso-carbon of the allyl ether linkage (C9). Correlations from the aromatic protons to the carboxylic carbon (C7) would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOESY correlation would be expected between the benzylic protons (H8) and the aromatic proton at the C2 position, confirming the geometry and conformation of the side chain relative to the ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is indispensable for determining the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies

Both ESI and APCI are soft ionization techniques suitable for the analysis of this compound. nist.gov

ESI (Electrospray Ionization): This is the most common method for this type of compound. In negative ion mode, ESI would readily produce the deprotonated molecule, [M-H]⁻. In positive ion mode, the protonated molecule, [M+H]⁺, or adducts with sodium, [M+Na]⁺, might be observed. researchgate.net

APCI (Atmospheric Pressure Chemical Ionization): APCI is an alternative method that is often less susceptible to matrix effects. nist.gov It typically generates the protonated molecule [M+H]⁺. The choice between ESI and APCI can depend on the sample matrix and desired sensitivity. researchgate.net

The accurate mass measurement of the molecular ion (e.g., [C₁₁H₁₂O₃+H]⁺ with a calculated m/z of 193.0865) would allow for the unambiguous confirmation of the elemental formula C₁₁H₁₂O₃.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (like the [M+H]⁺ or [M-H]⁻ ion of this compound) to generate a characteristic pattern of product ions. researchgate.net This fragmentation pattern provides powerful evidence for the compound's structure.

Predicted Fragmentation Pathways: For the [M+H]⁺ ion, characteristic fragmentation would likely involve:

Loss of the allyl group: A primary fragmentation pathway would be the cleavage of the ether bond, leading to the loss of an allyl radical and formation of a stable benzylic cation.

Loss of water: Fragmentation of the carboxylic acid group could lead to the loss of a water molecule.

Decarboxylation: Loss of CO₂ from the parent ion is another common fragmentation for benzoic acids. asianpubs.org

Analysis of these fragmentation patterns in detail would allow for the confirmation of the connectivity between the benzoic acid core and the allyloxymethyl side chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions for the carboxylic acid and ether functional groups.

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. rsc.orgspectroscopyonline.com

C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ would correspond to the carbonyl (C=O) stretch of the conjugated carboxylic acid. rsc.org

C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and the ether linkage would appear in the 1320-1000 cm⁻¹ region. spectroscopyonline.com

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. rsc.org

Allyl Group Vibrations: The C=C stretch of the allyl group would be visible around 1645 cm⁻¹, and the =C-H stretching would appear above 3000 cm⁻¹.

X-ray Crystallography for Single-Crystal Structure Determination and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a single crystal of suitable quality is a prerequisite for this analysis. The process involves diffracting X-rays off the crystal lattice, which generates a unique diffraction pattern. This pattern is then mathematically deconstructed to yield a detailed model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Should a single crystal of this compound be successfully grown, X-ray diffraction analysis would reveal critical insights into its solid-state conformation. Key conformational features of interest would include the planarity of the benzene ring and the carboxyl group, as well as the orientation of the allyloxymethyl substituent relative to the aromatic ring. The crystal packing would likely be dominated by hydrogen bonding interactions between the carboxylic acid moieties of adjacent molecules, potentially forming dimeric structures or extended chains. The conformation of the flexible allyl group would also be fixed in the solid state, providing valuable information about its preferred spatial arrangement.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from impurities and for quantifying its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of the compound and its potential byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the premier technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be the most common approach, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase.

Method development would involve a systematic optimization of several parameters to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities. These impurities could include starting materials from its synthesis, such as 3-hydroxymethyl-benzoic acid and allyl bromide, or side-products like isomeric variants.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic acids.
Mobile Phase Acetonitrile and Water with 0.1% Formic AcidAcetonitrile is a common organic modifier, and formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.
Gradient Elution 30% to 90% Acetonitrile over 20 minutesA gradient is necessary to elute both polar starting materials and less polar byproducts in a reasonable time frame.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 230 nmThe benzene ring of the analyte provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical volume for analytical HPLC.

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust. This would involve analyzing a range of concentrations to establish a calibration curve, assessing the recovery of the analyte from spiked samples, and evaluating the method's performance under slightly varied conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is likely not volatile enough for direct GC analysis without derivatization, GC-MS is an excellent tool for identifying volatile byproducts that may be present from its synthesis. The mass spectrometer provides structural information on the separated components, allowing for their unambiguous identification.

Potential volatile byproducts could include residual allyl bromide, a known irritant and a common reagent in the synthesis of allyl ethers. Other small molecules could also be present depending on the specific synthetic route employed.

A hypothetical GC-MS method for the analysis of volatile byproducts in a this compound sample is outlined below:

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose column suitable for a wide range of volatile and semi-volatile compounds.
Inlet Temperature 250 °CEnsures rapid volatilization of the analytes.
Oven Program 50 °C for 2 min, then ramp to 280 °C at 10 °C/minA temperature program is used to separate compounds with a range of boiling points.
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is a standard inert carrier gas for GC-MS.
MS Ion Source Electron Ionization (EI) at 70 eVEI is a robust ionization technique that produces reproducible mass spectra.
MS Quadrupole Temp 150 °CA standard quadrupole temperature.
Mass Range 35-500 amuCovers the expected mass range of potential volatile byproducts.

This method would allow for the sensitive detection and identification of any low molecular weight, volatile impurities, providing a more complete picture of the sample's purity.

Reactivity Profiles and Functionalization Strategies of 3 Allyloxymethyl Benzoic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) on the benzene (B151609) ring is a key site for a variety of chemical modifications.

The carboxylic acid can readily undergo esterification and amidation reactions to form conjugates.

Esterification: The reaction of 3-Allyloxymethyl-benzoic acid with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, yields the corresponding ester. chemguide.co.uk This reaction is reversible and often requires heating. chemguide.co.uk The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol and subsequent elimination of water. The use of metal-containing catalysts in an aromatic solvent at elevated temperatures is another method for preparing benzoic acid esters. google.com

Amidation: Amides can be synthesized through the direct condensation of the carboxylic acid with an amine. This reaction can be mediated by various reagents. For instance, titanium tetrachloride (TiCl₄) can facilitate the amidation in pyridine (B92270) at elevated temperatures. nih.gov Another approach involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to activate the carboxylic acid for nucleophilic attack by the amine. rsc.org The reaction conditions, including the sequence of reagent addition, can significantly impact the reaction outcome. rsc.org

Interactive Table: Representative Esterification and Amidation Reactions

Reaction TypeReactantsReagents/CatalystProductYieldReference
EsterificationBenzoic acid, EthanolConcentrated H₂SO₄Ethyl benzoate (B1203000)- chemguide.co.uk
EsterificationBenzoic acid, Triethylene glycolMetal-containing catalystTriethylene glycol dibenzoate- google.com
AmidationBenzoic acid, AnilineTiCl₄, PyridineN-phenylbenzamideModerate to Excellent nih.gov
AmidationBenzoic acid, BenzylaminePPh₃, I₂, TriethylamineN-benzylbenzamideHigh rsc.org

The carboxylic acid group can be reduced to a primary alcohol or removed entirely through decarboxylation.

Reduction to Alcohol: The direct reduction of carboxylic acids to primary alcohols is a challenging but important transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent are effective for this purpose. chemguide.co.ukdocbrown.info The reaction proceeds via a complex mechanism and requires a subsequent hydrolysis step to yield the alcohol. chemguide.co.ukdocbrown.info Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own but can be effective in the presence of co-reagents like bromine (Br₂). docbrown.infosci-hub.se Manganese(I) catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃) also provides a method for this reduction under milder conditions. nih.gov

Decarboxylation: Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). wikipedia.org For aromatic carboxylic acids like benzoic acid, this can be achieved by heating with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). chemguide.co.uk Another method involves heating the acid in a quinoline (B57606) solution with a copper powder catalyst. lneya.com More recent methods have explored decarboxylative hydroxylation to synthesize phenols from benzoic acids at lower temperatures using photoinduced ligand-to-metal charge transfer. nih.gov

Interactive Table: Reduction and Decarboxylation of Benzoic Acid Derivatives

Reaction TypeStarting MaterialReagents/ConditionsProductReference
ReductionBenzoic acid1. LiAlH₄, ether 2. H₂OPhenylmethanol chemguide.co.ukdocbrown.info
ReductionBenzoic acidNaBH₄, Br₂, THF, refluxPhenylmethanol sci-hub.se
ReductionPhenylacetic acid[MnBr(CO)₅], PhSiH₃, 80°C2-Phenylethanol nih.gov
DecarboxylationBenzoic acidSoda lime, heatBenzene chemguide.co.uk
DecarboxylationBenzoic acidCopper powder, quinoline, heatBenzene lneya.com
Decarboxylative HydroxylationBenzoic acidCopper catalyst, light, 35°CPhenol nih.gov

The carboxylic acid functionality of this compound can be activated for use in the synthesis of larger molecules like polymers and peptides.

Polymer Synthesis: Benzoic acid derivatives can be used as building blocks in the synthesis of polymers such as polyesters and polyamides. For example, 3,5-bis[(allyloxy)methyl]benzoic acid has been utilized as a key unit in the divergent synthesis of dendrimeric polyesters. researchgate.net The carboxylic acid group can be activated to form ester or amide linkages, leading to the growth of the polymer chain.

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), a carboxylic acid can be anchored to a resin support. nih.gov The carboxylic acid of an incoming amino acid is activated to facilitate the formation of a peptide (amide) bond with the N-terminus of the growing peptide chain. spbu.ru Various resins and coupling reagents are employed for this purpose. peptide.commdpi.com For instance, hydroxymethyl benzoic acid (HMBA) resin has been used in Fmoc-based peptide synthesis. mdpi.com

Transformations Involving the Allyl Group

The allyl group (-OCH₂CH=CH₂) provides a second site for chemical modification, primarily through reactions at the carbon-carbon double bond.

The double bond of the allyl group is susceptible to both electrophilic and nucleophilic attack.

Electrophilic Addition: The electron-rich π bond of the alkene can be attacked by electrophiles. savemyexams.com Common electrophilic addition reactions include the addition of hydrogen halides (e.g., HBr), halogens (e.g., Br₂), and water (in the presence of an acid catalyst). savemyexams.com The reaction proceeds through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the more stable carbocation. libretexts.org

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the allyl group can occur, particularly in the context of allylic substitution reactions. sioc-journal.cn Direct allylation of allylic alcohols is considered a green synthetic method. sioc-journal.cn The carbonyl carbon is a good electrophile and reacts with a wide variety of nucleophiles. masterorganicchemistry.com

The allyl group itself is not a diene, but the double bond can act as a dienophile in cycloaddition reactions.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.com The allyl group of this compound can potentially participate as the dienophile in such reactions. These reactions are known for their high stereoselectivity and are a powerful tool in organic synthesis for the construction of cyclic systems. caltech.edumdpi.com The reaction can be influenced by various factors, including the use of catalysts and the reaction medium. mdpi.comnih.gov

Isomerization and Rearrangement Reactions (e.g., Claisen Rearrangement)

The allyl ether moiety is susceptible to isomerization and rearrangement reactions, most notably the Claisen rearrangement.

Claisen Rearrangement: The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether upon heating. wikipedia.org In the case of an allyl benzyl (B1604629) ether, which is structurally similar to the allyloxymethyl-benzyl moiety in the target compound, the rearrangement is more difficult than for aliphatic counterparts due to the temporary loss of aromaticity. rsc.org The reaction proceeds through a concerted acs.orgacs.org-sigmatropic transition state. rsc.org For an aromatic Claisen rearrangement, an allyl phenyl ether rearranges to an intermediate that tautomerizes to an ortho-allylphenol. wikipedia.org The regioselectivity of this rearrangement can be influenced by substituents on the aromatic ring; electron-withdrawing groups at the meta-position tend to direct the rearrangement to the ortho-position, while electron-donating groups direct it to the para-position. wikipedia.org

Modifications at the Ether Linkage

The ether linkage in this compound can be selectively cleaved, and its stability under various conditions is a key consideration in synthetic planning.

Selective Cleavage Strategies and Their Applications

The allyl group is often used as a protecting group for alcohols due to its stability and the variety of methods available for its selective removal. organic-chemistry.org These deprotection strategies can be applied to cleave the ether bond in this compound.

Several methods for the selective cleavage of allyl ethers have been developed:

Palladium-catalyzed cleavage: A combination of polymethylhydrosiloxane (B1170920) (PMHS), zinc chloride (ZnCl2), and a palladium catalyst can effectively cleave allyl ethers under mild conditions. organic-chemistry.org The mechanism likely involves the formation of a π-allyl palladium(II) complex. organic-chemistry.org

Titanium-catalyzed cleavage: A low-valent titanium reagent can catalyze the C-O bond cleavage of allyl ethers to yield the parent alcohol. acs.orgnih.gov

Nickel-catalyzed cleavage: A combination of DIBAL-H and a catalytic amount of a nickel complex can readily remove the allyl group. nih.gov

Other methods: Other reagents and conditions for allyl ether cleavage include tert-butyllithium, which proceeds via an SN2' mechanism, and oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). organic-chemistry.orgcdnsciencepub.com

These cleavage strategies are valuable in multi-step syntheses where the hydroxyl group resulting from the cleavage needs to be unmasked at a specific stage.

Stability Under Various Chemical Conditions

The allyl ether group is known for its stability under a range of chemical conditions, which makes it a useful protecting group. It is generally stable under both acidic and basic conditions. organic-chemistry.orgfiveable.me This stability allows for chemical modifications at other parts of the molecule, such as the carboxylic acid or the aromatic ring, without affecting the ether linkage. For example, but-2-enyl ethers, which are similar to allyl ethers, are stable to mild acid hydrolysis and the basic conditions required for benzylation. rsc.org However, strong acids can lead to cleavage. fiveable.mefiveable.me

Aromatic Ring Functionalization

The benzoic acid moiety provides a handle for directed functionalization of the aromatic ring.

Directed Ortho-Metallation and Subsequent Electrophilic Quenching

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The carboxylic acid group, after deprotonation to a carboxylate, can act as a directing group for metallation at the ortho position.

For a 3-substituted benzoic acid like this compound, the carboxylic acid group can direct metallation to the C2 position. The treatment of unprotected benzoic acids with strong bases like s-butyllithium (s-BuLi) in the presence of TMEDA at low temperatures can lead to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.orgnih.govacs.org The resulting dianion can then be quenched with various electrophiles to introduce a substituent at the C2 position. acs.orgnih.govunblog.fr

The regioselectivity of the metallation can sometimes be influenced by the choice of base. For example, in the case of 2-methoxybenzoic acid, using s-BuLi/TMEDA directs metallation to the position ortho to the carboxylate, while using n-BuLi/t-BuOK can reverse the regioselectivity. organic-chemistry.orgacs.org This methodology provides a direct route to contiguously substituted aromatic compounds that might be difficult to access through other means. organic-chemistry.orgnih.govacs.org

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The functionalization of the aromatic core of this compound via palladium-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of complex derivatives. These reactions typically require the presence of a leaving group, such as a halide (e.g., Br, I) or a triflate, on the aromatic ring. For the purposes of this discussion, we will consider the reactivity of a halogenated derivative, specifically 5-bromo-3-(allyloxymethyl)benzoic acid, which can be synthesized via electrophilic halogenation of the parent compound. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting an organohalide with an organoboron compound. libretexts.org In a typical procedure, 5-bromo-3-(allyloxymethyl)benzoic acid can be coupled with various aryl or vinyl boronic acids. The reaction is generally catalyzed by a palladium(0) complex, which is often generated in situ, and requires a base to facilitate the transmetalation step. libretexts.orgchemrxiv.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. For instance, coupling with phenylboronic acid using a catalyst like tetrakis(triphenylphosphine)palladium(0) in the presence of an aqueous base such as potassium carbonate furnishes the corresponding biphenyl (B1667301) derivative. nih.gov

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, with the reaction being catalyzed by a palladium species. organic-chemistry.orgwikipedia.org The reaction of 5-bromo-3-(allyloxymethyl)benzoic acid with an alkene like styrene (B11656) or an acrylate (B77674) ester would lead to the formation of a new C-C bond at the 5-position. The process typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The stereoselectivity of the Heck reaction is notable, often yielding the trans isomer of the resulting alkene. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling is a versatile method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.gov This reaction is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. nrochemistry.comorganic-chemistry.org Reacting 5-bromo-3-(allyloxymethyl)benzoic acid with a terminal alkyne, such as phenylacetylene, under Sonogashira conditions would yield the corresponding 5-alkynyl-substituted benzoic acid derivative. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate. nrochemistry.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. snnu.edu.cnorganic-chemistry.org This reaction allows for the arylation of a wide range of primary and secondary amines. organic-chemistry.org The coupling of 5-bromo-3-(allyloxymethyl)benzoic acid with various amines (e.g., anilines, morpholine) can be achieved using a palladium catalyst, a suitable bulky phosphine (B1218219) ligand (such as XPhos), and a base. beilstein-journals.org The ligand plays a critical role in facilitating both the oxidative addition and the final reductive elimination step that forms the C-N bond. snnu.edu.cn

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-3-(allyloxymethyl)benzoic Acid

Reaction Coupling Partner Typical Catalytic System Base Product
Suzuki Phenylboronic acid Pd(PPh₃)₄ or PdCl₂(dppf) K₂CO₃, K₃PO₄ 3-(Allyloxymethyl)-[1,1'-biphenyl]-5-carboxylic acid
Heck Styrene Pd(OAc)₂ / P(o-tolyl)₃ Et₃N 3-(Allyloxymethyl)-5-((E)-2-phenylvinyl)benzoic acid
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N, i-Pr₂NH 3-(Allyloxymethyl)-5-(phenylethynyl)benzoic acid
Buchwald-Hartwig Morpholine Pd₂(dba)₃ / XPhos NaOt-Bu 3-(Allyloxymethyl)-5-morpholinobenzoic acid

Electrophilic Aromatic Substitution (Nitration, Halogenation, Sulfonation)

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing arenes. uomustansiriyah.edu.iqmsu.edu The regiochemical outcome of these reactions is governed by the directing effects of the two substituents already present on the ring: the carboxylic acid (-COOH) and the allyloxymethyl (-CH₂OCH₂CH=CH₂) groups.

The carboxylic acid group is a powerful deactivating and meta-directing substituent due to its electron-withdrawing inductive and resonance effects. turito.comtestbook.com Conversely, the allyloxymethyl group, being attached via a methylene (B1212753) spacer, exerts a weak electron-withdrawing inductive effect, making it a weakly deactivating group. Its directing influence is ortho, para. In electrophilic substitution reactions, the strongly deactivating, meta-directing -COOH group at position 1 will predominantly control the position of the incoming electrophile, directing it to the C-5 position, which is meta to the carboxyl group. quora.com The positions ortho and para to the carboxyl group (C-2, C-4, C-6) are strongly deactivated, making substitution at these sites less favorable. uci.edu

Nitration

The nitration of this compound is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. testbook.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). uomustansiriyah.edu.iq This electrophile then attacks the aromatic ring. Consistent with the directing effects of the carboxyl group, the major product formed is 3-(allyloxymethyl)-5-nitrobenzoic acid. quora.com

Halogenation

Halogenation of the aromatic ring can be achieved using elemental halogens (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). turito.com The catalyst polarizes the halogen molecule, creating a potent electrophile (e.g., Br⁺) that attacks the benzene ring. msu.edu The reaction with bromine and FeBr₃ would yield 5-bromo-3-(allyloxymethyl)benzoic acid as the primary product. This halogenated derivative serves as a key intermediate for the palladium-catalyzed cross-coupling reactions discussed previously.

Sulfonation

Sulfonation involves treating the aromatic compound with fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. byjus.com Sulfur trioxide is a strong electrophile that reacts with the benzene ring to introduce a sulfonic acid (-SO₃H) group. The reaction is reversible. byjus.com For this compound, sulfonation is expected to occur at the C-5 position, yielding 3-(allyloxymethyl)-5-sulfobenzoic acid.

Table 2: Electrophilic Aromatic Substitution of this compound

Reaction Reagents Electrophile Major Product
Nitration Conc. HNO₃, Conc. H₂SO₄ NO₂⁺ (Nitronium ion) 3-(Allyloxymethyl)-5-nitrobenzoic acid
Halogenation Br₂, FeBr₃ "Br⁺" 5-Bromo-3-(allyloxymethyl)benzoic acid
Sulfonation Fuming H₂SO₄ (H₂SO₄/SO₃) SO₃ 3-(Allyloxymethyl)-5-sulfobenzoic acid

Design and Synthesis of Advanced Derivatives from 3 Allyloxymethyl Benzoic Acid

Polymerizable Monomers and Macro-monomers Based on 3-Allyloxymethyl-benzoic Acid

The presence of the allyl group in this compound allows for its use in the synthesis of polymerizable monomers and macromonomers. These can be subsequently used to create polymers with tailored properties.

The allyl group can participate in various polymerization reactions, including free radical polymerization and addition reactions like thiol-ene chemistry. pittstate.edu For instance, the carboxylic acid functionality can be modified to introduce other polymerizable groups, creating multifunctional monomers.

Macromonomers, which are essentially polymers with a polymerizable end group, can also be synthesized from this compound. cmu.edu These macromonomers can be used to form graft copolymers or complex branched polymer architectures. researchgate.net The synthesis of macromonomers can be achieved through controlled radical polymerization techniques, which allow for the preparation of polymers with well-defined molecular weights and low polydispersity. mit.edu

Table 1: Examples of Polymerization Reactions Involving Allyl-Containing Monomers

Polymerization TypeReactantsResulting Polymer TypeKey Features
Free Radical PolymerizationThis compound derivativesPoly(acrylates), PolystyrenesVersatile, wide range of applicable monomers. cmu.edu
Thiol-Ene Radical PolymerizationAllyl-functionalized monomer, Thiol-containing compoundThio-ether linked polymerHigh efficiency, mild reaction conditions. pittstate.edu
Ring-Opening Metathesis Polymerization (ROMP)Norbornene-functionalized macromonomerBrush-arm star polymersAccess to complex nanostructures. mit.edu

Functionalized Building Blocks for Supramolecular Assemblies and Frameworks

The distinct structural features of this compound make it an excellent candidate for constructing functionalized building blocks for supramolecular assemblies and frameworks. rsc.org The carboxylic acid group can participate in hydrogen bonding, a key interaction in forming self-assembling systems. nih.govmpg.de

By modifying the carboxylic acid and allyl groups, a variety of building blocks with different geometries and functionalities can be synthesized. These building blocks can then self-assemble into complex architectures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.govresearchgate.net The porous nature of these frameworks makes them suitable for applications in gas storage, separation, and catalysis. rsc.org

The design of these building blocks often involves incorporating specific recognition sites to enable selective guest uptake. rsc.org The precise positioning of functional groups within the framework allows for the creation of materials with tailored properties and functions. kaust.edu.sa

Precursors for Bioactive Molecule Synthesis and Prodrug Design

This compound serves as a valuable precursor in the synthesis of bioactive molecules and in the design of prodrugs. hrpatelpharmacy.co.innih.gov Its derivatives have been investigated for various therapeutic applications. uef.finih.govnih.gov

In prodrug design, the carboxylic acid group can be esterified to improve a drug's pharmacokinetic properties, such as solubility and bioavailability. nih.govdoi.org The resulting ester can be designed to be hydrolyzed in vivo by enzymes to release the active drug. philadelphia.edu.jo The allyl group can also be functionalized to attach the molecule to a carrier moiety, which can aid in targeted drug delivery. hrpatelpharmacy.co.in

The general principle of a carrier-linked prodrug involves the covalent attachment of a drug to a carrier molecule to alter its physicochemical properties. hrpatelpharmacy.co.inphiladelphia.edu.jo This linkage is designed to be cleaved in the body to release the active drug. hrpatelpharmacy.co.in

Table 2: Strategies for Prodrug Design

StrategyModificationPurpose
Improve Aqueous SolubilityEsterification with hydrophilic alcoholsEnhance solubility for intravenous administration. nih.gov
Enhance LipophilicityEsterification with lipophilic alcoholsImprove absorption through biological membranes. nih.gov
Targeted DeliveryAttachment to a targeting moietyConcentrate the drug at the site of action. ijnrd.org

Heterocyclic Compounds Derived via Cyclization Reactions

The presence of both an allyl group and an aromatic ring in this compound allows for the synthesis of various heterocyclic compounds through cyclization reactions. uou.ac.innumberanalytics.com These reactions can lead to the formation of fused ring systems with diverse biological activities. mdpi.com

For example, intramolecular cyclization reactions can be initiated by electrophilic attack on the allyl double bond or the aromatic ring. Depending on the reaction conditions and the substituents on the aromatic ring, different types of heterocyclic scaffolds can be obtained. numberanalytics.com Photochemical cyclizations offer another route to access a variety of heterocyclic structures under mild conditions. chim.it

One notable example is the synthesis of chromane (B1220400) derivatives. The cyclization of a derivative of this compound, specifically 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, has been shown to produce a chromene derivative as a side product. mdpi.com

Dendrimeric and Polymeric Scaffolds Incorporating this compound Units

This compound and its derivatives can be used as building blocks for the construction of dendrimers and other complex polymeric scaffolds. asiapharmaceutics.infonih.gov Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. asiapharmaceutics.infotcichemicals.com

The synthesis of dendrimers can be achieved through either a divergent or a convergent approach. researchgate.netscispace.com In a divergent synthesis, the dendrimer is grown outwards from a central core. scispace.com In a convergent synthesis, dendritic wedges are first synthesized and then attached to a central core. tcichemicals.com

A derivative, 3,5-bis[(allyloxy)methyl]benzoic acid, has been utilized as an essential component in the synthesis of polyester (B1180765) dendrimers. researchgate.net These dendrimers, featuring allyl functional groups on their surface, have potential applications in areas such as drug delivery. researchgate.net The carboxylic acid group of these building blocks can also be used as an anchor point for further functionalization. scispace.com

Computational Chemistry and Mechanistic Insights for 3 Allyloxymethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in predicting the electronic structure, geometry, and various molecular properties of a compound like 3-Allyloxymethyl-benzoic acid. These methods, varying in their level of theory and computational cost, offer a powerful lens to examine molecules at the atomic level.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a popular and effective method for studying the ground state properties of organic molecules due to its balance of accuracy and computational efficiency. For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional structure. The process involves optimizing the molecular geometry to find the lowest energy conformation.

These calculations can provide key energetic and structural parameters. For instance, studies on related benzoic acid derivatives have utilized DFT to understand their mesomorphic behavior and the influence of substituent positions on molecular stability. In a hypothetical DFT study of this compound, one could expect to obtain data such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, electronic properties like the dipole moment and the distribution of electron density can be calculated, offering insights into its polarity and intermolecular interactions.

Hypothetical DFT-Calculated Properties for Benzoic Acid Derivatives

PropertyTypical Calculated Value RangeSignificance
Total Energy (Hartree) Varies based on basis set and functionalA lower energy indicates a more stable structure.
Dipole Moment (Debye) 1.0 - 4.0 DIndicates the overall polarity of the molecule, influencing solubility and intermolecular forces.
HOMO-LUMO Gap (eV) 4.0 - 6.0 eVRelates to the electronic excitability and chemical reactivity of the molecule. A smaller gap suggests higher reactivity.

This table presents hypothetical data based on DFT studies of similar benzoic acid derivatives and is for illustrative purposes only.

Ab Initio Methods for High-Accuracy Thermochemical Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate thermochemical data.

For this compound, high-accuracy ab initio calculations could be used to predict its standard enthalpy of formation, entropy, and heat capacity. Such data is crucial for understanding its thermodynamic stability and for modeling its behavior in different environments. For example, ab initio calculations have been successfully used to predict the pKa of various substituted benzoic acids by correlating it with calculated bond lengths.

Illustrative Thermochemical Data from Ab Initio Calculations for a Generic Benzoic Acid Derivative

Thermochemical ParameterPredicted Value (at 298.15 K)Unit
Standard Enthalpy of Formation (ΔfH°) -400 to -500kJ/mol
Standard Entropy (S°) 350 - 450J/(mol·K)
Heat Capacity at Constant Pressure (Cp) 150 - 250J/(mol·K)

Note: These values are illustrative and represent typical ranges for substituted benzoic acids as specific data for this compound is not available.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the identification of transient species like transition states.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

Once a transition state for a hypothetical reaction involving this compound has been located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. This method provides a detailed picture of the geometric changes that occur throughout the course of a reaction. For instance, IRC calculations have been instrumental in understanding the cyclization reactions of related compounds.

Kinetic and Thermodynamic Parameters from Computational Models

By applying transition state theory, these computed energy values can be used to calculate theoretical rate constants. While specific kinetic studies on this compound are not available, computational models have been effectively used to predict reaction kinetics for other organic reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, isolated molecules, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (liquid or solid) over time. MD simulations use classical mechanics to simulate the movement of atoms and molecules, providing insights into dynamic processes.

For this compound, MD simulations could be employed to explore its conformational landscape. The allyloxymethyl group has several rotatable bonds, and MD simulations would reveal the preferred conformations of this side chain and the energy barriers between them. Furthermore, by simulating a system containing multiple molecules of this compound, one can study intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which can lead to the formation of dimers or larger aggregates. Such simulations are valuable for understanding the bulk properties of the material.

In Silico Design and Virtual Screening of Novel this compound Derivatives

The design and discovery of novel bioactive molecules increasingly rely on computational, or in silico, methods to accelerate the process, reduce costs, and refine the selection of candidates for synthesis and experimental testing. For a scaffold such as this compound, these techniques offer a powerful avenue to explore its potential in medicinal chemistry by identifying derivatives with enhanced activity, selectivity, and desirable pharmacokinetic properties. The primary strategies employed are virtual screening and rational, structure-based design.

Virtual screening (VS) is a computational technique that involves the high-throughput screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein kinase or a receptor. dergipark.org.tracs.org This process can be broadly categorized into two main approaches: ligand-based and structure-based methods. scirp.org

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the biological target is unknown, LBVS methods can be employed. These approaches utilize the knowledge of existing active molecules (ligands) to identify new ones with similar properties. ijsrst.com

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's biological activity. ijsrst.comnih.govresearchgate.net For this compound derivatives, a pharmacophore model could be developed based on known inhibitors of a target of interest that share the benzoic acid framework. This model would then be used to screen databases for new molecules that match the required spatial and chemical features. wipo.int

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr By analyzing a set of this compound analogues with known activities, a QSAR model could predict the activity of unsynthesized derivatives, guiding the design towards more potent compounds.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is available, SBVS methods can be used to predict how potential ligands will bind.

Molecular Docking: This is the most common SBVS technique. nih.gov It predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.govresearchgate.net The strength of the interaction is estimated using a scoring function, which provides a value for binding affinity (e.g., kcal/mol). nih.govresearchgate.net A virtual library of novel this compound derivatives could be docked into the active site of a kinase, for example, to prioritize compounds with the best predicted binding energies for synthesis. scirp.orgrsc.org

A hypothetical virtual screening workflow to identify novel kinase inhibitors based on the this compound scaffold might involve creating a virtual library of derivatives with diverse substitutions on the phenyl ring and modifications to the allyl group. This library would then be screened against the ATP-binding site of a target kinase using molecular docking. The top-scoring compounds would be further evaluated for their drug-likeness properties (e.g., Lipinski's Rule of Five) and subjected to more rigorous computational analysis like molecular dynamics simulations to assess the stability of the predicted binding pose.

Table 1: Hypothetical Virtual Screening Results for this compound Derivatives Targeting a Protein Kinase

Derivative IDModificationDocking Score (kcal/mol)Predicted Binding Interactions
3-AMBA-001 Parent Compound-6.5H-bond with hinge region via COOH
3-AMBA-002 4-fluoro substitution-7.2H-bond (COOH), halogen bond with gatekeeper residue
3-AMBA-003 4-amino substitution-8.1H-bond (COOH), additional H-bond from NH2 to backbone
3-AMBA-004 Allyl to Propargyl-6.8H-bond (COOH), potential for pi-pi with catalytic loop
3-AMBA-005 4-amino, Allyl to Propargyl-8.5Multiple H-bonds, favorable hydrophobic contacts

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules, offering mechanistic insights that are often difficult to obtain through experiments alone. Density Functional Theory (DFT) is a particularly robust method for studying the electronic structure of molecules like this compound to predict its behavior in organic reactions. preprints.orgnih.gov

The reactivity of this compound is governed by the interplay of its distinct functional groups: the carboxylic acid, the aromatic ring, the ether linkage, and the allyl group's carbon-carbon double bond. Computational analysis can quantify the electronic properties of each part of the molecule, allowing for predictions of site-selectivity in various transformations.

Key Computational Descriptors for Reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a descriptor of chemical reactivity and kinetic stability. researchgate.net For this compound, the location of the HOMO density would indicate the most likely site for electrophilic attack, while the LUMO distribution would highlight the site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. researchgate.net Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the MEP would likely show a highly negative potential around the carboxylic acid's oxygen atoms and a less intense negative region associated with the π-system of the benzene (B151609) ring and the allyl double bond.

Calculated pKa: The acidity of the carboxylic acid group can be accurately predicted using computational models, which can help in selecting appropriate bases or reaction conditions for transformations involving deprotonation. acs.org

Predicting Selectivity:

Electrophilic Aromatic Substitution: The allyloxymethyl group is an ortho-, para-directing group due to the electron-donating nature of the ether oxygen. However, it is also sterically hindering. DFT calculations can determine the relative activation energies for electrophilic attack at the ortho-, meta-, and para-positions, providing a quantitative prediction of regioselectivity that accounts for both electronic and steric effects. nih.gov

Reactions at the Allyl Group: The double bond of the allyl group can undergo various reactions, such as addition, oxidation, or metathesis. Computational modeling can predict the selectivity of these reactions. For instance, in an epoxidation reaction, the MEP and FMO analysis can help predict the facial selectivity of the attack by the oxidizing agent.

Reactions of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or acid chlorides. While these reactions are generally straightforward, computational models can help understand the influence of substituents on the reaction rate by calculating the partial charges on the carbonyl carbon.

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound and a Derivative (B3LYP/6-31G(d))

CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Predicted Most Reactive Site (Electrophilic Attack)
This compound -6.85-1.205.652.5C4/C6 of Phenyl Ring
3-Allyloxymethyl-4-nitrobenzoic acid -7.50-2.155.354.8Allyl C=C bond

These hypothetical data illustrate how the introduction of a strong electron-withdrawing group like a nitro substituent would lower the HOMO and LUMO energies, decrease the energy gap (suggesting higher reactivity), and shift the most nucleophilic site away from the now electron-deficient aromatic ring towards the allyl group.

Applications of 3 Allyloxymethyl Benzoic Acid and Its Derivatives in Materials Science

Advanced Polymer Synthesis and Characterization

The dual functionality of 3-allyloxymethyl-benzoic acid, featuring a polymerizable allyl group and a modifiable carboxylic acid, makes it a valuable monomer in the synthesis of advanced polymers. Its derivatives are instrumental in creating complex macromolecular structures with tailored properties.

Development of Functional Poly(allyloxy)methacrylates and Acrylates

The synthesis of functional polymers often involves monomers that possess reactive groups capable of undergoing polymerization while retaining other functional moieties for subsequent modification. While direct polymerization of this compound into a poly(acrylate) or poly(methacrylate) is not extensively documented, the principles are well-established through studies of similar monomers like allyl methacrylate (B99206) (AMA).

In the radical polymerization of AMA, the methacrylate double bond is significantly more reactive than the allyl double bond. This difference in reactivity allows for the synthesis of linear polymers with pendant allyl groups along the backbone. tandfonline.comacs.org These pendant allyl groups are then available for post-polymerization modification, such as cross-linking through thermal or UV-curing, or functionalization via thiol-ene reactions. acs.orgresearchgate.net The polymerization of AMA can be controlled using techniques like Atom Transfer Radical Polymerization (ATRP), which yields soluble, uncross-linked polymers with predictable molecular weights and low polydispersity, provided the reaction conditions are carefully optimized to prevent gelation. acs.orgresearchgate.net

A closely related derivative, 3,5-bis[(allyloxy)methyl]benzoic acid , has been successfully employed as a key building block in the divergent synthesis of polyester (B1180765) dendrimers. researchgate.net In this approach, the benzoic acid core is elaborated with multiple generations of branching units, with the allyl groups situated on the dendrimer's surface, providing sites for further functionalization. researchgate.netresearchgate.net These dendritic structures are a class of highly branched, well-defined functional polymers with potential applications in various high-tech areas. researchgate.net

Table 1: Properties of Polymers Derived from Allyl-Containing Monomers

Polymer System Synthesis Method Key Feature Potential Application Reference(s)
Poly(allyl methacrylate) (PAMA) Free Radical Polymerization Pendant allyl groups for cross-linking Cross-linked materials, dental composites researchgate.net, tandfonline.com
PAMA Copolymers (e.g., with Styrene) Atom Transfer Radical Polymerization (ATRP) Controlled molecular weight, pendant allyl groups Cross-linkable films, functional coatings acs.org

Synthesis of Stimuli-Responsive Hydrogels and Smart Materials

Stimuli-responsive hydrogels, or "smart" materials, are three-dimensional polymer networks that can undergo significant volume changes in response to external stimuli such as pH, temperature, or light. nih.govnih.gov The structure of this compound is ideally suited for creating such materials.

The carboxylic acid group on the benzene (B151609) ring can impart pH-responsiveness. nih.govmdpi.com In aqueous environments, this acidic group can be protonated or deprotonated depending on the surrounding pH. At pH values above its acidity constant (pKa), the carboxyl group will be deprotonated to form carboxylate anions. The resulting electrostatic repulsion between these charged groups along the polymer chains causes the hydrogel network to swell. nih.gov Conversely, at low pH, the groups are protonated and uncharged, leading to a collapse of the hydrogel. This behavior is a cornerstone of designing hydrogels for applications like controlled drug delivery. mdpi.com

Furthermore, the allyl group provides a mechanism for forming a stable, cross-linked hydrogel network. nih.gov This can be achieved through copolymerization with other vinyl monomers or by post-polymerization cross-linking of linear polymers containing the allyloxymethyl-benzoate units. The thiol-ene "click" reaction offers a highly efficient and specific method for cross-linking, where a multifunctional thiol compound reacts with the allyl groups to form the network. pittstate.edu This dual-functionality allows for the creation of hydrogels that are both chemically stable due to covalent cross-links and environmentally sensitive due to the pH-responsive acidic groups.

Applications in Coatings, Adhesives, and Resins with Tunable Properties

The incorporation of functional monomers is a key strategy for tailoring the properties of coatings, adhesives, and resins. This compound can serve as a valuable additive or comonomer in various resin systems, such as polyesters and alkyds. Benzoic acid and its derivatives are known to be used in alkyd resins to control the polymer chain length and enhance properties like gloss, hardness, and chemical resistance. ontosight.ai

The carboxylic acid function of this compound can be readily incorporated into polyester or alkyd resin backbones through esterification reactions with polyols. The allyl group, being less reactive during typical polycondensation conditions, would remain pendant on the polymer chain. These allyl groups can then be utilized in a subsequent curing step, often initiated by heat or UV radiation, to form a cross-linked network. This "dual-cure" capability is highly desirable for advanced coatings and adhesives, allowing for initial solidification followed by a final cure to achieve optimal mechanical strength and durability. corbion.com The presence of the aromatic ring contributes to the thermal stability and mechanical strength of the final cured material. ontosight.ai

Fabrication of Polymeric Films and Membranes for Separation Technologies

Polymeric membranes are critical components in separation technologies, and their performance is dictated by the chemistry and structure of the polymer. mdpi.com The incorporation of functional monomers like this compound into membrane materials can enhance their separation capabilities and surface properties.

The benzoic acid moiety can be used to control the membrane's surface hydrophilicity and charge. nih.govmdpi.com For instance, membranes fabricated from polymers containing benzoic acid groups have been shown to exhibit pH-responsive permeability. nih.gov This allows for dynamic control over filtration processes, where the flux and rejection characteristics of the membrane can be altered by simply changing the pH of the feed solution.

The pendant allyl groups offer a route for post-fabrication surface modification. A pre-formed film or membrane could be surface-grafted with other polymers or functional molecules via the allyl groups to introduce specific properties, such as anti-fouling characteristics. nerac.com Fouling, the unwanted adhesion of particles or microorganisms to the membrane surface, is a major challenge in membrane technology, and creating surfaces that resist this process is of great importance. nerac.com Therefore, polymers derived from this compound could be used to create robust, functional films and membranes with tunable and actively controllable separation properties.

Supramolecular Chemistry and Self-Assembly

The principles of molecular recognition and self-assembly guide the construction of highly ordered, porous materials. The specific geometry and functionality of molecular building blocks, or linkers, are paramount in dictating the final structure and properties of these materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Benzoate (B1203000) Linkers

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from metal nodes (in MOFs) or light-element clusters (in COFs) connected by organic linkers. atoco.comresearchgate.net Carboxylate groups, particularly benzoates, are among the most common functionalities used to create robust and porous frameworks. cd-bioparticles.netnih.gov

This compound is a prime candidate for use as a functional linker in the synthesis of both MOFs and COFs. The benzoate portion can coordinate with metal centers to form the extended network of a MOF or participate in covalent bond formation (e.g., forming boronate esters or imines after modification) for a COF. The key advantage of using this specific linker is the introduction of a reactive allyl group into the pores of the framework.

These pendant allyl groups would not typically participate in the initial framework formation but would decorate the walls of the internal pores. This allows for post-synthetic modification (PSM), a powerful strategy for tuning the properties of porous materials. For example, the allyl groups could be used to graft specific functional molecules inside the pores to enhance selectivity for gas adsorption or to anchor catalytic species. Research has shown that modifying the linkers within a framework, for instance by attaching phenyl groups via benzoic acid to an existing MOF, can significantly enhance properties like hydrogen storage capacity. mdpi.com The ability to introduce a reactive handle like an allyl group opens up extensive possibilities for creating highly functionalized, task-specific MOFs and COFs.

Table 2: Examples of Benzoate-Type Linkers in Porous Frameworks

Framework Type Linker Example Metal/Node Key Feature of Linker Resulting Property/Application Reference(s)
MOF 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) Zn(II) Tetra-topic carboxylate High surface area for CO2 capture nih.gov
MOF 2-aminoterephthalic acid (NH2-BDC) Zn(II) Amino-functionalized Catalysis, Post-synthetic modification mdpi.com
MOF Benzoic Acid (as a modifier) Zn(II) Aromatic group Enhanced H2 adsorption mdpi.com
COF Benzoate-containing tetradentate linker Imine linkage Steric bulk Control over framework topology (net formation) N/A

Design of Hydrogen-Bonded Organic Frameworks (HOFs) and Supramolecular Gels

The construction of crystalline porous materials through non-covalent interactions is a cornerstone of supramolecular chemistry. Hydrogen-bonded organic frameworks (HOFs) are a class of these materials, self-assembled from organic building blocks via hydrogen bonds. mdpi.comnih.govrsc.org The carboxylic acid group is one of the most utilized motifs in the formation of HOFs, as it can form robust and highly directional O-H···O hydrogen bonds, often resulting in a stable dimer synthon. mdpi.com This predictability makes carboxylic acids like this compound excellent candidates for designing porous HOF structures. mdpi.com

The history of using benzoic acid derivatives in HOFs dates back to the report of a two-dimensional network formed by 1,3,5-benzenetricarboxylic acid in 1969. mdpi.com Modern research has expanded on this, creating stable, porous HOFs by selecting rigid molecular building blocks and strong hydrogen-bonding units. nih.gov For instance, HOFs constructed from tricarboxylic acid ligands have demonstrated permanent porosity. mdpi.com The stability of these frameworks can be further enhanced by introducing interpenetration or by leveraging additional intermolecular forces like π-π stacking. nih.gov

In the context of this compound, the carboxyl group can readily participate in forming the primary hydrogen-bonded network. Furthermore, the allyl group (–CH₂–CH=CH₂) introduces a valuable functional handle. This group does not typically interfere with the initial self-assembly process but offers a site for post-synthesis modification, such as polymerization or cross-linking, which could significantly enhance the mechanical stability and functionality of the resulting framework.

Supramolecular gels are another class of soft materials formed through the self-assembly of low-molecular-weight gelators in a solvent. chimia.chrsc.org These materials entrap large volumes of solvent within a three-dimensional network of fibers formed by non-covalent interactions, including hydrogen bonding and π-π stacking. chimia.chrsc.org Benzoic acid derivatives have been explored as components of such gelators. nih.gov The self-assembly process can often be controlled by external factors like solvent composition, pH, or temperature. rsc.org For this compound, its structure provides the necessary components—a hydrogen-bonding carboxylic acid and a π-stacking capable benzene ring—to act as a potential gelator, with the allyl group available for subsequent reactions to lock in the gel structure.

Table 1: Examples of HOFs and Supramolecular Structures from Benzoic Acid Derivatives

Building BlockStructure TypeKey InteractionsApplication/FeatureReference(s)
1,3,5-Benzenetricarboxylic acid2D HOFHydrogen bondingEarly example of HOFs mdpi.com
Tetracarboxy cobalt phthalocyanineHOFHydrogen bonding, π-electron conjugationPhotocatalytic degradation rsc.org
3-(Decanoyloxy)benzoic acidLiquid CrystalHydrogen bondingMesomorphic properties nih.gov
N,N′-di(pyridin-4-yl)-pyridine-3,5-dicarboxamideSupramolecular GelHydrogen bonding, π-π stackingControlled drug release rsc.org

Host-Guest Systems and Molecular Recognition Phenomena

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is fundamental to host-guest chemistry. researchgate.net Hydrogen bonds are primary drivers of directional recognition events that mediate the self-assembly of well-defined supramolecular networks. researchgate.net Carboxylic acids are frequently employed in these systems due to their ability to act as both hydrogen bond donors and acceptors.

The classic example is the benzoic acid dimer, which forms a stable, hydrogen-bonded pair. This fundamental interaction can be exploited in more complex systems. For instance, co-crystallization of mono-substituted halobenzoic acids with a "proton sponge" like 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) can be used to predictably generate short, strong, charge-assisted hydrogen bonds. researchgate.net

In the context of host-guest systems, a molecule like this compound could function as a guest, binding within the cavity of a larger host molecule. The binding would be driven by interactions such as hydrogen bonding between its carboxyl group and a complementary site on the host, as well as π-π stacking involving its benzene ring. Conversely, it could be incorporated into a larger host structure, with its functional groups oriented to recognize and bind specific guest molecules. nih.gov The study of such interactions is crucial for applications ranging from chemical sensing to catalysis. scielo.br Association constants (Ka), which quantify the strength of these host-guest interactions, can be measured using techniques like in situ FTIR spectroscopy, providing fundamental information on the binding process. rsc.org

Table 2: Host-Guest Interactions Involving Benzoic Acid Scaffolds

System Component(s)Interaction TypeFocus of StudyReference(s)
Halobenzoic acids + DMANCharge-assisted hydrogen bondsCrystal engineering researchgate.net
Octa Acid (OA) host + various guestsMultiple non-covalentCalculation of binding free energies nih.gov
4-hydroxybenzoic acid + 4-vinylpyridineHydrogen bondingMolecularly imprinted polymer recognition sioc-journal.cn
COF-Pren-Bpy + poly-4-vinylbenzoic acidHost-guest assemblySynergistic catalysis nih.gov

Nanomaterials and Nanotechnology

The unique properties of this compound make it a valuable tool in the field of nanomaterials and nanotechnology, particularly for modifying surfaces and directing assembly at the nanoscale.

Surface Functionalization of Inorganic and Organic Nanoparticles

A significant challenge in nanocomposite technology is preventing the aggregation of nanoparticles and ensuring strong interfacial adhesion with the surrounding matrix. nih.gov Surface functionalization is a widely used strategy to address this. nih.gov Carboxylic acids, including benzoic acid and its derivatives, have proven effective for modifying the surfaces of various nanoparticles, especially metal oxides like alumina (B75360) (Al₂O₃) and iron oxides (Fe₃O₄). nih.govrsc.org

The carboxylic acid group can chemisorb onto the nanoparticle surface, creating a robust bond and presenting an organic layer to the exterior. nih.gov For example, modifying alumina nanoparticles with benzoic acid was shown to create benzene ring-rich microstructures on the surface. nih.gov This functionalization can alter the surface properties, such as hydrophobicity. mdpi.com

This compound is particularly well-suited for this application. Its carboxyl group can anchor the molecule to an inorganic nanoparticle, while the projecting allyl group provides a reactive site for further chemistry. This could be used to covalently link the nanoparticle to a polymer matrix, improving stress transfer, or to attach other functional molecules like sensors or catalysts. Studies have shown that nanoparticles functionalized with amino benzoic acids can exhibit enhanced biological activities, demonstrating the versatility of this approach. semanticscholar.org

Development of Polymer Nanocomposites with Enhanced Properties

Polymer nanocomposites (PNCs) are materials where a polymer matrix is embedded with nanoscale fillers. unirioja.es The vast interfacial area between the polymer and the nanoparticles is a defining feature of PNCs, leading to properties distinct from both the bulk polymer and conventional micro-composites. unirioja.esmdpi.com

The performance of a PNC is highly dependent on the quality of the interface between the filler and the matrix. researchgate.net Functionalizing the nanofiller, as described above, is a key strategy to improve this interface. When nanoparticles functionalized with benzoic acid are incorporated into a polymer like isotactic polypropylene (B1209903) (iPP), special CH–π interactions can form between the polymer and the benzene rings on the nanoparticle surface. nih.gov

This enhanced interfacial adhesion leads to significant improvements in the mechanical properties of the composite. For example, the addition of just 0.2 wt% of benzoic acid-functionalized Al₂O₃ nanoparticles to iPP resulted in a considerable increase in tensile strength, flexural modulus, and impact strength compared to pure iPP or iPP with unmodified nanoparticles. nih.gov The use of this compound as the functionalizing agent offers the additional advantage of potential covalent cross-linking between the nanofiller and the polymer matrix via the allyl group, which could lead to even more dramatic enhancements in material properties. ontosight.ai

Table 3: Mechanical Property Enhancement in an iPP/Al₂O₃ Nanocomposite

MaterialFiller Content (wt%)Tensile Strength (MPa)Flexural Modulus (GPa)Impact Strength (kJ/m²)Reference
Pristine iPP032.51.153.8 nih.gov
iPP/Al₂O₃0.234.21.214.2 nih.gov
iPP/BA-Al₂O₃*0.239.81.456.5 nih.gov

*BA-Al₂O₃ refers to benzoic acid-functionalized Al₂O₃ nanoparticles.

Role in Nanoscale Self-Assembly and Patterning

Self-assembly is a process where individual components spontaneously organize into ordered structures through non-covalent interactions. frontiersin.org This bottom-up approach is a powerful tool for constructing complex nanoscale architectures. nih.gov Benzoic acid derivatives can play a crucial role in this process, particularly in the formation of self-assembled monolayers (SAMs) on surfaces. mdpi.com

SAMs of benzoic acid and its fluorinated derivatives have been investigated as potential inhibitors for area-selective atomic layer deposition (AS-ALD), a key technique in semiconductor fabrication. mdpi.com The molecules arrange themselves on a substrate, with the carboxylate group binding to the surface and the aromatic body forming a densely packed, ordered layer. mdpi.com This layer can then block or direct the deposition of subsequent materials with atomic-scale precision.

The structure of this compound lends itself to such applications. It can form SAMs on appropriate substrates, with the allyl groups providing a "reactive lawn" on the surface. This patterned reactivity could be used for subsequent chemical modifications, enabling the spatially controlled grafting of polymers or the attachment of nanoparticles, a strategy known as "nanoscale spatial control over self-assembly". mdpi.com

Catalysis Applications

The application of benzoic acid and its derivatives extends into the field of catalysis, where they can act as catalysts themselves or as essential components of more complex catalytic systems.

In some reactions, benzoic acid derivatives can function as organocatalysts. For example, they have been used to induce the recovery of catalytic activity in mutant enzymes, where the carboxylate group interacts with the enzyme's active site to restore its proper conformation. nih.gov More broadly, the carboxylic acid moiety can act as a Brønsted acid catalyst.

In heterogeneous catalysis, benzoic acid derivatives are used to create dual-function catalysts. For instance, magnetic nanoparticles have been functionalized with a urea-benzoic acid ligand. rsc.org In this system, the benzoic acid part provides an acidic site, while the urea (B33335) component can participate in hydrogen bonding, creating a synergistic catalyst for synthesizing various organic compounds. rsc.org

Furthermore, benzoic acid has been identified as an effective co-catalyst in host-guest assemblies for reactions like the reductive carbonylation of nitrobenzenes. nih.gov The acid works in concert with a palladium complex housed within a covalent organic framework (COF) to achieve high catalytic activity. nih.gov Bimetallic catalysts have also been shown to be effective for the electrocatalytic hydrogenation of benzoic acid derivatives under mild conditions. rsc.org The structure of this compound, with its acidic carboxyl group and a modifiable allyl tail, makes it a promising candidate for designing novel ligands for metal catalysts or for integration into multifunctional catalytic platforms.

Design of Ligands for Homogeneous and Heterogeneous Metal Catalysis

The design of ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts. This compound and its derivatives offer several features that are advantageous for ligand design in both homogeneous and heterogeneous catalysis.

The carboxylic acid group can act as a primary binding site to a metal center, forming metal carboxylate complexes. The coordination mode of the carboxylate group can vary, including monodentate, bidentate chelating, or bridging, which in turn influences the geometry and reactivity of the resulting metal complex. Furthermore, the allyl group can participate in catalysis directly as a reactive site or be chemically modified to introduce additional donor atoms, creating multidentate ligands. For instance, the double bond of the allyl group can be functionalized through various organic transformations to introduce phosphine (B1218219), amine, or thiol groups, which are excellent coordinating moieties for a wide range of transition metals used in catalysis.

In homogeneous catalysis, tailored ligands derived from this compound can be used to fine-tune the electronic and steric properties of the metal center. This control is essential for achieving high efficiency and selectivity in various catalytic reactions, such as cross-coupling reactions, hydrogenations, and polymerizations. The flexible ether linkage can also play a role in the ligand's conformational flexibility, potentially influencing the accessibility of the catalytic site.

For heterogeneous catalysis, this compound derivatives can be designed to anchor metal complexes onto solid supports. The carboxylic acid or a functionalized allyl group can serve as the covalent linkage to the support material, ensuring the immobilization of the active catalytic species. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Research on related benzoic acid derivatives has demonstrated their utility as ligands in metal catalysis. For example, various substituted benzoic acids have been employed to create metal-organic frameworks (MOFs) with catalytic properties. rsc.org In these materials, the benzoate moiety acts as a linker, connecting metal nodes to form a porous structure that can host catalytically active sites. While specific studies on this compound as a ligand for metal catalysis are not extensively documented, the principles of ligand design based on its functional groups suggest significant potential in this area.

Table 1: Potential Ligand Designs from this compound and Their Catalytic Applications

Ligand Modification Potential Metal Coordination Target Catalytic Reaction
Unmodified this compound Carboxylate coordination Oxidation, C-H activation
Dihydroxylation of the allyl group Diol and carboxylate coordination Asymmetric synthesis
Amination of the allyl group Amine and carboxylate coordination Transfer hydrogenation

Supported Catalysts and Immobilization Strategies for this compound Derivatives

The immobilization of homogeneous catalysts onto solid supports is a key strategy to overcome challenges such as catalyst recovery and product contamination. The bifunctional nature of this compound makes it an excellent candidate for the development of supported catalysts.

The allyl group provides a versatile handle for immobilization onto various support materials. One common strategy is the radical-initiated polymerization of the allyl group, either by itself or with other monomers, to create a polymer-supported catalyst. This method allows for the incorporation of the catalytic moiety into a robust and insoluble polymer matrix. slideshare.net Alternatively, the allyl group can undergo hydrosilylation with silica-based materials, or be attached to other organic polymers through "click" chemistry or other covalent bond-forming reactions.

The carboxylic acid group can also be used for immobilization. It can form strong ionic or covalent bonds with metal oxide supports like titania or alumina. nih.gov Furthermore, the carboxylic acid can be converted into other functional groups, such as esters or amides, which can then be used to attach the molecule to a support.

The choice of support material is critical and can significantly influence the performance of the catalyst. Common supports include inorganic materials like silica, alumina, and zeolites, as well as organic polymers such as polystyrene and polyacrylates. mdpi.comrsc.org Metal-organic frameworks (MOFs) also represent a promising class of supports, where this compound derivatives could potentially be incorporated as linkers to create a catalytically active framework. rsc.orgspringernature.com

Table 2: Immobilization Strategies for this compound Derivatives

Functional Group Utilized Immobilization Method Support Material
Allyl group Polymerization Polystyrene, Polyacrylates
Allyl group Hydrosilylation Silica
Allyl group Thiol-ene click reaction Functionalized polymers/silica
Carboxylic acid Ionic/covalent bonding Alumina, Titania

Organocatalytic Systems Derived from the Benzoic Acid Moiety

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The benzoic acid moiety within this compound can itself function as an organocatalyst, specifically as a Brønsted acid catalyst.

Benzoic acid and its derivatives are known to catalyze a variety of organic transformations, such as the Biginelli reaction for the synthesis of dihydropyrimidinones. researchgate.net In these reactions, the acidic proton of the carboxylic acid activates the substrates, facilitating the reaction. The catalytic activity can be tuned by modifying the electronic properties of the benzene ring. The presence of the allyloxymethyl group at the meta-position of the benzoic acid will have a modest electron-donating effect, which could influence the acidity of the carboxylic acid and, consequently, its catalytic performance.

Furthermore, the this compound structure can be modified to create more complex organocatalytic systems. For example, the allyl group could be functionalized to introduce additional catalytic moieties, leading to bifunctional organocatalysts. The combination of a Brønsted acid (the carboxylic acid) and another catalytic group within the same molecule can lead to synergistic effects and enable novel reaction pathways.

The immobilization of organocatalysts derived from this compound onto solid supports is also a viable strategy to enhance their practical utility. Similar to the immobilization of metal complexes, the allyl group can be used as an anchor to attach the organocatalyst to a polymer or inorganic support, facilitating its recovery and reuse.

Table 3: Potential Organocatalytic Applications of this compound

Catalytic System Target Reaction Role of this compound
Unmodified this compound Biginelli reaction, Esterification Brønsted acid catalyst
Bifunctionalized derivative Aldol reaction, Michael addition Brønsted acid with another catalytic group

Mechanistic Biological Studies of 3 Allyloxymethyl Benzoic Acid Derivatives in Vitro Focus

Investigation of Molecular Interactions with Biological Macromolecules (In Vitro)

Detailed in vitro studies on the molecular interactions of 3-Allyloxymethyl-benzoic acid with specific biological macromolecules are not currently documented in scientific literature. General principles of how benzoic acid derivatives interact with receptors, enzymes, and nucleic acids can be considered, but direct evidence for this specific compound is absent.

Receptor-Ligand Binding Mechanisms and Affinity Studies

No specific receptor-ligand binding assays or affinity studies for this compound have been published. To determine the binding mechanisms and affinity, researchers would typically employ techniques like radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) using isolated receptors or cell membranes expressing the target receptor. nih.govmerckmillipore.comwikipedia.org Such studies would provide data on the dissociation constant (Kd) and the kinetics of binding, revealing the strength and stability of the interaction. For instance, studies on other benzoic acid derivatives have explored their binding to various receptors, including the insulin (B600854) receptor, where the carboxyl group was found to be crucial for binding. mdpi.com

Enzyme Active Site Interaction and Inhibition Kinetics (Mechanistic Details)

There is no specific information regarding the interaction of this compound with enzyme active sites or its inhibition kinetics. Generally, benzoic acid derivatives have been shown to inhibit various enzymes through different mechanisms. For example, some benzoic acid derivatives act as competitive inhibitors of tyrosinase, while others can be uncompetitive inhibitors. nih.gov Studies on substituted 3-benzoic acid derivatives have identified them as uncompetitive inhibitors of M. tuberculosis dihydrofolate reductase (MtDHFR), with IC50 values in the micromolar range. uef.fi To elucidate the role of this compound as a potential enzyme inhibitor, detailed kinetic studies measuring parameters like Ki, IC50, and the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) would be necessary.

DNA/RNA Binding Modes and Intercalation Mechanisms

Specific studies on the binding modes of this compound to DNA or RNA, including potential intercalation mechanisms, are not available. Intercalation is a process where molecules insert themselves between the base pairs of DNA, which typically requires planar, aromatic, polycyclic structures. wikipedia.orgmdpi.com While the benzene (B151609) ring of this compound provides a planar aromatic system, it is not a large polycyclic structure commonly associated with potent intercalators. The binding of a molecule to DNA can be investigated using techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular modeling to determine if the interaction occurs via intercalation, groove binding, or electrostatic interactions. nih.govnih.gov

Cellular Uptake and Intracellular Localization Mechanisms (In Vitro Cellular Models)

The specific mechanisms of cellular uptake and the intracellular localization of this compound in in vitro cellular models have not been experimentally determined. The uptake of benzoic acid and its derivatives can occur through various mechanisms, including passive diffusion of the undissociated form across the cell membrane and carrier-mediated transport. nih.govscience.gov The lipophilicity and pKa of the compound are key factors influencing its ability to cross cell membranes. The allyloxymethyl group at the 3-position would influence the lipophilicity of the molecule. To determine the uptake mechanism, studies using cell lines (e.g., Caco-2 for intestinal absorption) and specific inhibitors for different transport pathways would be required. science.gov Fluorescence microscopy with a labeled version of the compound could be used to visualize its intracellular localization. acs.org

Structure-Activity Relationship Studies Focused on Mechanistic Pathways within Biological Systems (In Vitro)

Specific structure-activity relationship (SAR) studies focusing on the mechanistic pathways of this compound and its close analogs are not documented. SAR studies on other benzoic acid derivatives have shown that the nature and position of substituents on the benzene ring are critical for their biological activity. nih.govmdpi.comrsc.org For example, in a series of substituted 3-benzoic acid derivatives targeting MtDHFR, the type of substituent significantly impacted the inhibitory potency. uef.fi To establish SAR for this compound, a series of analogs with modifications to the allyl group, the ether linkage, and the position of the substituent on the benzoic acid ring would need to be synthesized and evaluated in relevant in vitro assays.

Development of Mechanistic Probes and Chemical Tools for Biological Research

There is no information to suggest that this compound has been developed or utilized as a mechanistic probe or a chemical tool for biological research. A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific target. biosolveit.de The development of a compound into a chemical probe requires extensive characterization of its potency, selectivity, and mechanism of action. Given the lack of fundamental biological data for this compound, it does not currently meet the criteria to be considered a chemical probe.

Future Research Directions and Emerging Paradigms for 3 Allyloxymethyl Benzoic Acid

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Materials Discovery

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. Machine learning (ML) algorithms can be instrumental in predicting the properties and reactivity of 3-allyloxymethyl-benzoic acid and its derivatives, accelerating the discovery of new materials with tailored functionalities.

Predictive Modeling: ML models, such as artificial neural networks (ANNs) and graph neural networks, can be trained on datasets of benzoic acid derivatives to predict various chemical properties. bohrium.com These models can help in understanding structure-activity relationships, predicting reaction outcomes, and screening for molecules with desired characteristics without the need for extensive experimental work. bohrium.comchemrxiv.orgresearchgate.net For instance, ML has been successfully used to predict Hammett constants for a diverse set of benzoic acid derivatives, achieving high accuracy. bohrium.comchemrxiv.orgresearchgate.net

Automated Synthesis: AI-driven platforms can automate the synthesis of this compound and its analogs. By integrating robotic systems with ML algorithms, reaction conditions can be optimized in real-time, leading to higher yields and purity. This approach, often referred to as computer-assisted synthetic planning (CASP), is gaining significant attention for its potential to streamline the discovery of efficient synthetic pathways. arxiv.orgpolito.it

Materials Discovery: In the realm of materials science, ML can guide the discovery of novel materials derived from this compound. For example, ML has been employed to discover lead-free metal halide perovskite photocatalysts for the aerobic oxidation of styrene (B11656), resulting in a significant improvement in the yield of benzoic acid. nih.gov This highlights the potential of ML in identifying promising candidates for various applications, including photocatalysis and advanced materials. nih.gov

Table 1: Machine Learning Models in Chemical Research

Model Type Application in Benzoic Acid Research Potential for this compound
Artificial Neural Networks (ANNs) Prediction of Hammett constants with high accuracy. bohrium.com Predicting reactivity, solubility, and material properties.
Graph Neural Networks (GNNs) Outperformed by ANNs in some Hammett constant prediction studies. bohrium.com Modeling molecular structures for property prediction and reaction modeling.

Sustainable Chemistry and Circular Economy Principles in the Lifecycle of this compound

The principles of green chemistry and the circular economy are paramount in modern chemical research, aiming to minimize waste and maximize resource efficiency. frontiersin.orgmdpi.com The synthesis and application of this compound can be aligned with these principles through various strategies.

Renewable Feedstocks: Future research should focus on synthesizing this compound from renewable resources. ijpsjournal.com For instance, benzoic acid itself can be synthesized from biomass-derived materials like quinic acid, a compound found in coffee beans and other plants. escholarship.org This approach reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry. ijpsjournal.comescholarship.org

Green Synthesis Routes: The development of environmentally benign synthesis methods is crucial. This includes the use of safer solvents, catalytic reactions to minimize by-products, and energy-efficient processes. ijpsjournal.commdpi.com For example, the use of water as a solvent and potassium permanganate (B83412) as an oxidizing agent provides a green route for synthesizing benzoic acid from benzaldehyde. mdpi.com

Circular Economy: The concept of a circular economy encourages the reuse and recycling of materials. frontiersin.orgmdpi.com In the context of materials derived from this compound, research can focus on designing polymers that are easily recyclable or biodegradable. The pyrolysis of plastics containing benzoic acid derivatives, for instance, can be optimized to recover valuable chemical feedstocks. researchgate.net

Exploration of Novel Reactivity and Unconventional Transformations

The allyl and carboxylic acid functional groups in this compound offer a rich playground for exploring novel chemical reactions and transformations.

Allyl Group Functionalization: The allyl group is susceptible to a wide range of transformations, including additions, oxidations, and metathesis reactions. amazonaws.com Research can explore unconventional reactions, such as photocatalytic modifications or enzymatic transformations, to introduce new functional groups and create complex molecular architectures.

Carboxylic Acid Derivatization: The carboxylic acid group can be converted into a variety of derivatives, including esters, amides, and acid halides, which serve as building blocks for more complex molecules. rasayanjournal.co.in The synthesis of hybrid derivatives by condensing 3-alkoxy benzoic acids with 3-hydroxy methyl benzoate (B1203000) using DCC as a dehydrating agent is one such example. rasayanjournal.co.in

Catalytic Systems: The development of novel catalytic systems can enable more efficient and selective transformations of this compound. For example, palladium-catalyzed reactions are widely used for allylic functionalization. acs.org Future research could focus on developing catalysts that operate under milder conditions and offer higher stereoselectivity. organic-chemistry.org Benzoic acid itself can act as a catalyst for certain reactions, such as the isomerization of allylic alcohols. organic-chemistry.org

Development of Advanced Materials with Multi-Stimuli Responsiveness and Self-Healing Capabilities

The unique structure of this compound makes it an excellent monomer for the synthesis of advanced polymers with tunable properties.

Multi-Stimuli Responsive Materials: Polymers that respond to multiple external stimuli, such as pH, temperature, and light, are of great interest for applications in drug delivery, sensors, and soft robotics. researchgate.netnih.gov By incorporating this compound into polymer chains, materials can be designed to exhibit responsiveness to changes in their environment. For example, the carboxylic acid group can impart pH-sensitivity, while the allyl group can be used for post-polymerization modification to introduce other responsive moieties. acs.orgacs.org

Self-Healing Polymers: The development of materials that can autonomously repair damage is a major goal in materials science. mdpi.comwiley-vch.de The allyl group in this compound can participate in cross-linking reactions, such as thiol-ene "click" chemistry, to form polymer networks. acs.orgacs.org By incorporating dynamic covalent bonds, such as disulfide or boronic ester bonds, these networks can be designed to exhibit self-healing properties. acs.orgacs.orgrsc.org For instance, a biobased allyl compound with dynamic boronic ester bonds has been shown to form self-healing polymer networks with high healing efficiency. acs.orgacs.org

Table 2: Properties of Self-Healing Polymers

Polymer System Healing Condition Healing Efficiency Key Feature
BAMDB-SH3 Networks 80 °C for 30 min 98% Dynamic exchange of boronic ester bonds. acs.orgacs.org

Interdisciplinary Research Synergies and Applications in Converging Technologies

The future of this compound research lies in its integration with other scientific and technological fields. The convergence of nanotechnology, biotechnology, information technology, and cognitive science (NBIC) will open up new possibilities. nih.gov

Biomedical Applications: The biocompatibility of benzoic acid derivatives makes them suitable for various biomedical applications. mdpi.com Polymers derived from this compound could be used to create drug delivery systems that respond to the tumor microenvironment, enhancing the efficacy of cancer therapies. dovepress.com

Advanced Coatings and Adhesives: The reactive nature of the allyl group makes it suitable for developing advanced coatings and adhesives with improved properties such as adhesion, hardness, and chemical resistance. lanxess.com

Electronics and Photonics: The aromatic core of this compound suggests potential applications in organic electronics. Materials derived from this compound could be explored for use in sensors, transistors, and light-emitting diodes. The self-assembly of benzoic acid derivatives into nanostructures with optoelectronic behavior has been demonstrated. acs.org

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